molecular formula C8H7NO3 B1225966 3-Carbamoylbenzoic acid CAS No. 4481-28-1

3-Carbamoylbenzoic acid

Cat. No. B1225966
CAS RN: 4481-28-1
M. Wt: 165.15 g/mol
InChI Key: FVUKYCZRWSQGAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Carbamoylbenzoic acid has been explored through various chemical reactions, showcasing the diversity in synthetic approaches. For instance, the photoinduced o-benzannulation of indolylcarbene complexes offers a direct route to carbazole derivatives, demonstrating an efficient method for synthesizing complex structures related to 3-Carbamoylbenzoic acid (Rawat & Wulff, 2004). Another method involves the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate by selective nucleophilic chemistry (Robins et al., 2007).

Molecular Structure Analysis

The molecular structure of 3-Carbamoylbenzoic acid and related compounds can be analyzed through various spectroscopic and crystallographic techniques. These analyses provide insights into the compound's structural features, essential for understanding its reactivity and properties.

Chemical Reactions and Properties

3-Carbamoylbenzoic acid participates in various chemical reactions, demonstrating its versatility in organic synthesis. For example, carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones were synthesized using 2-arylbenzoimidazoles and oxamic acids under metal-free conditions, showcasing the compound's potential in generating novel structures (Liu et al., 2021).

Scientific Research Applications

3-Carbamoylbenzoic acid is a chemical compound with the molecular formula C8H7NO3 . This compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

Opto-Electronic Applications 3-Carbamoylbenzoic acid can be used in the synthesis of 3,6-substituted carbazole-based polymers , which have significant opto-electronic applications .

Methods of Application The synthetic strategies and characterizations of 3,6-substituted carbazole-based polymers emphasize the influence of these modifications on their electronic structure and absorption properties . The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels to extract their advantageous physicochemical characteristics and optimized performances .

Results or Outcomes These polymers have raised substantial interest in both academic and industrial research communities because of their abundant profits such as cost-effectiveness, lightweight, large area, flexibility and better environmental credentials alternative to the conventional inorganic optoelectronic devices . Carbazole is renowned for its high charge carrier mobility, electron-donating property, and photoconductivity . It can be effortlessly functionalized with a variety of different groups at the 3,6-, 2,7-, or N- positions .

Future Directions

The future directions of 3-Carbamoylbenzoic acid research are likely to involve further exploration of its potential as a component in the synthesis of small-molecule inhibitors . The aim would be to increase the activity and cytotoxicity of these inhibitors, which could have significant implications for the treatment of various health conditions .

properties

IUPAC Name

3-carbamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUKYCZRWSQGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196309
Record name Benzoic acid, 3-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamoylbenzoic acid

CAS RN

4481-28-1
Record name 3-(Aminocarbonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4481-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isophthalamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(aminocarbonyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carbamoylbenzoic acid
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Record name ISOPHTHALAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86ZTG9TZOB
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Synthesis routes and methods I

Procedure details

A mixture of 3-iodobenzamide (4.28 g, 17.3 mmol), water (25.00 g, 1387.7 mmol), triethylamine (8.00 g, 79.1 mmol), palladium(II) acetate (0.28 g, 1.2 mmol), and bis(diphenylphosphino)propane (0.52 g, 1.3 mmol) in acetonitrile (50 mL) was pressurized to 40 psi with carbon monoxide and the pressure was released. After six such cycles, the bottle was pressurized again and the contents were stirred at 85° C. for 3 h. The reaction mixture was cooled to room temperature and depressurized. The solvent was evaporated and ethyl acetate (200 mL) was added. The solution was filtered and then extracted with water (2×200 mL). The combined aqueous layers were acidified with 12 M HCl to pH 0. The solid was filtered off and air-dried to give 3-carboxybenzamide (1.93 g, 87%) as a yellow solid
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

These compounds are preferably prepared as set forth as follows. An ester, preferably the monomethyl ester of isophthalic acid or methyl 5-methyl-1,3-isophthalate is dissolved in a THF/DMF mixture. 1,1′-Carbonyldiimidazole is added at 20-25 degrees C. The diisopropyl amide is added. After 3-24 hr of stirring at 20 degrees C. to the reflux temperature of the solvent, the reaction mixture is partitioned between saturated aqueous ammonium chloride and a water immiscible organic solvent such as ethyl acetate. The aqueous layer is separated and extracted twice more with the organic solvent (ethyl acetate). The solvent removed and the residue thus obtained is basified to yield the isophthalic amide (IIa) in 80% yield.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monomethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl 5-methyl-1,3-isophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diisopropyl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
F Aiello, Y Shabaik, A Esqueda, TW Sanchez… - …, 2012 - Wiley Online Library
… In this work, we designed and synthesized different classes of small-molecule inhibitors of the catalytic endonuclease function of APE1 that contain a 3-carbamoylbenzoic acid scaffold. …
F Aiello, F Grande, A Garofalo - Atti del Convegno" Farmaci e Prodotti …, 2013 - iris.unical.it
… A) Synthesized 3-carbamoylbenzoic acid derivatives. B) Subsequently synthesized 6-… Further small molecules containing a 3-carbamoylbenzoic acid scaffold have been successively …
Number of citations: 0 iris.unical.it
F Aiello, F Grande, A Garofalo - Atti" III Meeting-Workshop-Nuove …, 2009 - iris.unical.it
… In an effort to bettercharacterize the mode of action of these compounds, we planned a synthetic pathway for the preparation of a newclass of 3-carbamoylbenzoic acid derivatives …
Number of citations: 0 iris.unical.it
F Effenberger, BW Graef - Journal of biotechnology, 1998 - Elsevier
… 20 h, p- and m-cyanobenzoic acid 10c and 11c as well as 4- and 3-carbamoylbenzoic acid 10e and 11e are formed predominantly. This product distribution can be explained by the …
Number of citations: 37 www.sciencedirect.com
SR Gondi, AK Bera, KD Westover - Scientific reports, 2019 - nature.com
Synthetic methods used to generate substituted anilines and quinazolines, both privileged pharmacological structures, are cumbersome, hazardous or, in some cases, unavailable. We …
Number of citations: 7 www.nature.com
L Jia, C Miao, F Dong, W Li, M Wang, QH Zheng… - Bioorganic & Medicinal …, 2019 - Elsevier
To develop PET tracers for imaging of neuroinflammation, new carbon-11-labeled sEH/PDE4 dual inhibitors have been synthesized. The reference standard N-(4-methoxy-2-(…
Number of citations: 2 www.sciencedirect.com
F Rombouts, D Franken, C Martínez-Lamenca… - Tetrahedron …, 2010 - Elsevier
A new and facile microwave-assisted protocol for the debenzylation of N-benzylamides with triflic acid has been developed. Both secondary and tertiary aliphatic or aromatic amides are …
Number of citations: 34 www.sciencedirect.com
M Li, DM Wilson III - Antioxidants & redox signaling, 2014 - liebertpub.com
Significance: Human apurinic/apyrimidinic endonuclease 1 (APE1, also known as REF-1) was isolated based on its ability to cleave at AP sites in DNA or activate the DNA binding …
Number of citations: 259 www.liebertpub.com
SR Gondi, A Shaik, KD Westover - The Journal of organic …, 2021 - ACS Publications
Quinazolin-dione-N-3-alklyl derivatives are the core scaffolds for several categories of bioactive small molecules, but current synthetic methods are costly, involve environmental hazards…
Number of citations: 2 pubs.acs.org
J Lee, NB Vinh, N Drinkwater, W Yang… - Journal of Medicinal …, 2019 - ACS Publications
… Oxalyl chloride (130 μL, 1.51 mmol) was added dropwise to a mixture of 3-carbamoylbenzoic acid (167 mg, 1.01 mmol) in DCM (10 mL) containing a catalytic amount of DMF (20 μL). …
Number of citations: 18 pubs.acs.org

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